molecular formula C₆H₄D₆O₂ B1151008 (R/S)-δ-Hexalactone-d6

(R/S)-δ-Hexalactone-d6

Cat. No.: B1151008
M. Wt: 120.18
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Advanced Chemical and Biochemical Investigations

Deuterium, an isotope of hydrogen containing one proton and one neutron, is approximately twice as heavy as the more common protium (B1232500) isotope (¹H). iitk.ac.inwikipedia.org This difference in mass, while not altering the fundamental chemical identity of the molecule, leads to distinct physical properties. vedantu.comqlarivia.eu For instance, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can influence the rate of chemical reactions, providing invaluable insights into reaction mechanisms. clearsynth.com

In biochemical investigations, deuterium labeling is a powerful tool for several reasons:

Mechanistic Studies: By selectively replacing hydrogen with deuterium at specific positions in a molecule, researchers can track the movement and transformation of atoms during a reaction, helping to elucidate complex reaction pathways and identify intermediates. synmr.inclearsynth.comthalesnano.com

Metabolic Tracing: Deuterated compounds can be used to follow the metabolic fate of drugs, nutrients, and other molecules within living organisms. thalesnano.com This is crucial for understanding drug metabolism, nutrient utilization, and the biochemical basis of diseases. synmr.innih.gov

Structural Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to minimize interference from hydrogen signals, leading to clearer spectra and more accurate structural information. clearsynth.comthalesnano.com Deuterium-labeled compounds themselves can also provide valuable structural information. thalesnano.com

Quantitative Analysis: Deuterated compounds serve as ideal internal standards in mass spectrometry-based quantification methods, such as Stable Isotope Dilution Assays (SIDA). thalesnano.comresearchgate.net Their similar chemical behavior to the non-deuterated analyte, coupled with their distinct mass, allows for highly accurate and precise measurements. thalesnano.com

Strategic Role of (R/S)-δ-Hexalactone-d6 as a Model Deuterated Compound in Scientific Inquiry

This compound is a deuterated form of δ-hexalactone, a six-membered cyclic ester. pharmaffiliates.com The designation "(R/S)" indicates that it is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. cymitquimica.com The "-d6" signifies that six hydrogen atoms in the molecule have been replaced by deuterium. pharmaffiliates.com

This specific compound is a valuable model for several reasons:

Probing Lactone Metabolism: As a deuterated analog of a naturally occurring lactone, it can be used to study the enzymatic pathways involved in the formation and degradation of δ-lactones in various organisms.

Investigating Stereoselectivity: The racemic nature of this compound allows researchers to investigate the stereoselectivity of enzymes that interact with chiral lactones. This is important as the biological activity of enantiomers can differ significantly. core.ac.uk

Aroma and Flavor Research: Given that δ-hexalactone contributes to the aroma of many fruits, its deuterated counterpart can be used in studies to understand the perception and binding of flavor molecules to olfactory receptors. chemicalbook.compharmaffiliates.com

Internal Standard for Quantification: this compound is an excellent internal standard for the quantification of δ-hexalactone in complex matrices like food, beverages, and biological samples. pharmaffiliates.com

Historical Context and Evolution of Isotopic Tracing Methodologies

The concept of isotopes was first introduced by Frederick Soddy over a century ago. nih.govnih.gov This discovery, coupled with the development of the first mass spectrometers by J.J. Thomson and F.W. Aston, laid the groundwork for isotopic research. nih.govnih.gov Initially, the focus was on identifying and isolating isotopes of various elements. nih.gov

The potential of using stable isotopes as tracers in biological systems was soon realized. nih.govnih.gov In the 1930s, scientists began to chemically introduce stable isotopes like deuterium, carbon-13, nitrogen-15, and oxygen-18 into organic compounds to trace their metabolic fate. nih.govnih.gov This marked the beginning of the age of the isotope tracer. nih.gov

Over the following decades, the use of stable isotopes became a cornerstone of biological sciences, with applications extending to fields as diverse as forensics, geology, and art. nih.govnih.govisobarscience.com The advancement of analytical techniques, particularly mass spectrometry (from IRMS to GC-MS and LC-MS), has been a major driver of this progress, allowing for the precise quantification of isotopic abundance in complex samples. nih.govnih.gov While radiotracers also saw a period of prominence, stable isotopes have remained essential, especially for studying the metabolism of elements like nitrogen and oxygen where suitable radioisotopes are not available. nih.gov The evolution of isotopic tracing continues, with ongoing development of new methods and applications in geochronology and environmental science. numberanalytics.comtandfonline.com

Overview of Research Domains and Objectives for this compound

The research applications of this compound are primarily centered on its use as a tracer and an internal standard.

Key Research Domains:

Food Science and Flavor Chemistry: A primary application is in the accurate quantification of δ-hexalactone in food products and beverages, such as wine. researchgate.netresearchgate.net This helps in understanding flavor profiles and the impact of processing and aging on aroma compounds. researchgate.net

Metabolomics and Biochemistry: It is used to trace the metabolic pathways of lactones in biological systems, including microorganisms and plants. researchgate.net This can shed light on the biosynthesis and degradation of these compounds.

Enzymology: Researchers utilize this compound to study the kinetics and stereospecificity of enzymes that act on lactones.

Analytical Chemistry: It serves as a robust internal standard in the development and validation of analytical methods for the detection and quantification of volatile and semi-volatile organic compounds. researchgate.net

Primary Research Objectives:

To develop and validate sensitive and accurate analytical methods for quantifying δ-hexalactone. researchgate.net

To elucidate the biosynthetic pathways of δ-lactones in natural systems.

To understand the structure-activity relationships of lactones with their biological targets, such as enzymes and receptors.

To investigate the influence of processing and storage conditions on the formation and stability of flavor compounds in food and beverages. researchgate.net

Properties

Molecular Formula

C₆H₄D₆O₂

Molecular Weight

120.18

Synonyms

Tetrahydro-6-methyl-2H-pyran-2-one-d6;  (+/-)-5-Hexanolide-d6;  (+/-)-δ-Hexalactone-d6;  5-Hexanolide-d6;  5-Hydroxyhexanoic Acid Lactone-d6;  6-Methyl-δ-valerolactone-d6;  6-Methyltetrahydropyran-2-one-d6;  δ-Caprolactone-d6;  NSC 134774-d6;  NSC 32863-d6; 

Origin of Product

United States

Advanced Synthetic Methodologies for Isotopic Labeling and Enantiomeric Control of δ Hexalactone D6

Stereoselective Synthesis of δ-Hexalactone Precursors and Deuterium (B1214612) Incorporation Techniques

The synthesis of δ-Hexalactone-d6 begins with the construction of a suitable precursor that allows for both the stereoselective formation of the chiral center and the efficient incorporation of deuterium atoms.

One effective strategy involves the asymmetric reduction of a δ-keto acid precursor. Biocatalysis, utilizing engineered enzymes, offers a green and highly selective alternative to traditional chemical reductants. For instance, carbonyl reductase variants have demonstrated high stereoselectivity in the synthesis of chiral δ-lactones. rsc.org An engineered carbonyl reductase from Serratia marcescens, SmCRM5, has been shown to reduce 5-oxodecanoic acid to (R)-δ-decalactone with 99% enantiomeric excess (ee). rsc.org A similar biocatalytic approach could be applied to a deuterated 5-oxohexanoic acid precursor to yield the desired (R)- or (S)-δ-Hexalactone-d6.

Deuterium can be incorporated at various stages of the synthesis. Late-stage C-H functionalization via hydrogen isotope exchange (HIE) is a direct method. Palladium-catalyzed protocols have been developed for benzylic C-H deuteration using deuterium gas (D₂) as the isotope source. acs.org Another approach is the use of deuterated building blocks in the initial stages of the synthesis. For example, a Claisen condensation reaction using a deuterated reagent like deuterated methyl formate (B1220265) (DCO₂Me) can be employed to synthesize monodeuterated intermediates with high isotopic fidelity. nih.gov For δ-Hexalactone-d6, a precursor could be synthesized using deuterated starting materials, followed by cyclization.

A plausible synthetic route could start from a deuterated acetyl-CoA equivalent and proceed through a series of chain-extension steps using deuterated malonyl-CoA, mirroring the biosynthetic pathway of fatty acids, to build the carbon chain with incorporated deuterium. Subsequent reduction and cyclization would yield the target lactone.

Table 1: Comparison of Deuterium Incorporation Techniques

Technique Deuterium Source Catalyst/Reagent Example Stage of Incorporation Advantages
Hydrogen Isotope Exchange (HIE) Deuterium Gas (D₂) Palladium (Pd) catalyst Late-stage Direct labeling of final product or advanced intermediate.
Deuterated Building Blocks Deuterated Reagents (e.g., DCO₂Me) Base (e.g., KOt-Bu) Early-stage High isotopic purity, precise control over label position.
Biocatalytic Reduction Deuterated Precursor (e.g., deuterated keto-acid) Engineered Carbonyl Reductase Late-stage (Reduction/Cyclization) High stereoselectivity, environmentally benign conditions. rsc.org

Regioselective and Site-Specific Deuterium Labeling Strategies

The precise placement of deuterium atoms within the δ-hexalactone structure is critical for mechanistic studies and for use as an internal standard where specific fragmentation patterns are monitored. Regioselective and site-specific labeling strategies are therefore essential.

One strategy involves the transfer hydrogenation of aldehydes in the presence of D₂O as the deuterium source, which can lead to selective C1 deuteration of the resulting alcohol. This method could be adapted for a δ-hydroxyaldehyde precursor of δ-hexalactone, incorporating deuterium at a specific position before cyclization. The mechanism can involve 1,2- or 1,4-addition pathways, which influences the position of deuterium incorporation. researchgate.net

For site-specific labeling adjacent to a carbonyl group, methods developed for the synthesis of deuterated enaminones are relevant. By using a deuterated reagent for Claisen condensation, such as DCO₂Me, a single deuterium atom can be installed specifically at the α-position to the newly formed carbonyl. nih.gov This intermediate can then be further elaborated and cyclized to form δ-hexalactone with a deuterium label at a defined position.

Metal-free approaches utilizing photoexcitation have also emerged for aromatic HIE. These methods exploit the enhanced basicity of excited-state aromatics to achieve selective deuteration at positions that are often inaccessible by traditional methods. nih.gov While δ-hexalactone is aliphatic, the principles of activating specific C-H bonds for exchange could inspire new methods for site-specific labeling in aliphatic systems. The key is to employ a synthetic sequence where a particular C-H bond is rendered acidic or is otherwise activated at the desired stage for deuteration. For example, forming an enolate from a keto-ester precursor in the presence of a deuterium source (like CD₃OD) before reduction and cyclization would specifically label the α-position.

Optimization of Synthetic Pathways for High Isotopic Purity and Yield

Achieving high isotopic purity is paramount in the synthesis of deuterated standards. Isotopic scrambling or dilution can compromise the accuracy of analytical measurements. Optimization of the synthetic pathway focuses on minimizing these issues while maximizing the chemical yield.

A critical factor is the choice of the deuterated reagent and the reaction conditions. For instance, when using deuterated reagents like Me₂NCD(OMe)₂, the presence of protic solvents (even MeOH) can lead to rapid, uncatalyzed isotopic exchange, which ablates the isotopic purity of the reagent and leads to erosion of deuterium labeling in the product. nih.gov Therefore, anhydrous conditions and aprotic solvents are often necessary.

The reaction sequence also plays a role. It is often preferable to introduce the deuterium label as late as possible in the synthetic sequence to minimize the number of steps where isotopic loss could occur. However, the feasibility of late-stage labeling depends on the availability of suitable precursors and selective labeling methods.

A two-step procedure involving a Claisen condensation with DCO₂Me followed by reaction with Me₂NH has been shown to be effective for producing monodeuterated enaminones with high isotopic fidelity, avoiding the issues of isotopic exchange seen with other reagents. nih.gov This highlights the importance of choosing a robust labeling method that is not prone to isotopic scrambling under the reaction conditions. Careful selection of bases and solvents is crucial to prevent unwanted H/D exchange at positions other than the target site.

Table 2: Factors for Optimization of Deuterated Synthesis

Factor Consideration Rationale
Deuterium Source Stability and Reactivity The reagent should efficiently deliver deuterium without undergoing non-specific isotopic exchange.
Solvent Aprotic vs. Protic Aprotic solvents are generally preferred to prevent H/D exchange with the solvent. nih.gov
Temperature Kinetic vs. Thermodynamic Control Lower temperatures can help minimize side reactions and prevent isotopic scrambling.
Catalyst/Reagent Stoichiometry Excess vs. Limiting Stoichiometry must be carefully controlled to drive the reaction to completion without promoting side reactions.
Purification Method Chromatographic Separation Purification must effectively remove unlabeled or partially labeled impurities.

Innovative Catalytic Approaches in Deuterated Lactone Synthesis

Modern catalysis offers a powerful toolkit for the efficient and selective synthesis of lactones, including their deuterated analogues. These methods often proceed under mild conditions with high functional group tolerance.

Palladium Catalysis: Palladium catalysts are versatile for C-H activation and functionalization. A notable application is the deuteration of benzylic C-H bonds using deuterium gas. acs.org Palladium catalysis is also effective for the one-step synthesis of γ-lactones from homoallylic alcohols, demonstrating its utility in lactonization reactions. organic-chemistry.org

Ruthenium Catalysis: Ruthenium complexes can catalyze the cross-coupling of diols and allylic alcohols to form δ-hydroxybutyrolactones, liberating hydrogen gas as the only byproduct. rsc.org This type of tandem reaction could be adapted for deuterated substrates.

Copper Catalysis: Copper-catalyzed oxidative cycloaddition of alkenes with anhydrides provides an efficient route to γ-lactones. organic-chemistry.org Additionally, Cu/nitroxyl catalyst systems are highly effective for the aerobic oxidative lactonization of diols under mild conditions. organic-chemistry.org

Biocatalysis: As mentioned earlier, enzymes offer unparalleled selectivity. Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs) are two major classes of enzymes used for lactone synthesis. nih.gov ADHs can perform oxidative lactonization of diols, where an alcohol is first oxidized to an aldehyde, which then exists in equilibrium with the intramolecular hemiacetal (lactol) that is subsequently oxidized to the lactone. nih.gov Using a deuterated diol precursor with this method would yield a specifically labeled lactone.

These catalytic systems provide efficient pathways to the core lactone structure. By employing deuterated starting materials or incorporating a deuteration step within the catalytic cycle, these methods can be adapted for the synthesis of (R/S)-δ-Hexalactone-d6.

Diastereomeric and Enantiomeric Separation Techniques in δ-Hexalactone Synthesis

Since many synthetic routes produce a racemic mixture, the separation of enantiomers is a critical final step to obtain pure (R)- or (S)-δ-Hexalactone-d6.

High-Performance Liquid Chromatography (HPLC) is a dominant technique for chiral separations. wvu.edu The most direct method involves the use of a Chiral Stationary Phase (CSP). Enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and enabling their separation. nih.gov

An indirect HPLC method involves derivatizing the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. nih.gov For δ-hexalactone, which is a cyclic ester, it would first need to be hydrolyzed to the corresponding δ-hydroxy acid. This acid could then be esterified with a chiral alcohol, or the hydroxyl group could be esterified with a chiral acid (e.g., Mosher's acid), to form diastereomeric esters. These diastereomers have different physical properties and can be separated using standard, non-chiral silica (B1680970) gel chromatography. nih.gov After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Capillary Electrophoresis (CE) is another powerful technique for chiral analysis and separation. nih.gov In CE, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the running buffer. The enantiomers form transient, diastereomeric inclusion complexes with the chiral selector, which imparts different electrophoretic mobilities, allowing for their separation. wvu.edu

The choice of separation technique depends on the scale of the synthesis and the analytical requirements. HPLC with CSPs is widely used for both analytical and preparative-scale separations due to its versatility and the commercial availability of a wide range of columns. wvu.edu

Sophisticated Analytical Method Development and Validation Utilizing R/s δ Hexalactone D6

Principles and Applications of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique used to determine the concentration of a specific substance in a sample. alfa-chemistry.com The core principle of SIDA involves adding a known amount of an isotopically labeled version of the analyte, such as (R/S)-δ-Hexalactone-d6, to the sample. wikipedia.org This labeled compound, often referred to as an internal standard or "spike," is chemically identical to the analyte of interest (the "native" compound) but has a different mass due to the presence of stable isotopes like deuterium (B1214612) (²H). alfa-chemistry.comup.ac.za

Because the labeled standard and the native analyte exhibit the same chemical and physical properties, they behave identically during sample preparation, extraction, and analysis. alfa-chemistry.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The final quantification is based on measuring the ratio of the native analyte to the labeled standard, typically using mass spectrometry. up.ac.za This ratio remains constant even if the absolute recovery is incomplete, which allows for highly accurate and precise measurements by correcting for procedural losses and variations.

The application of SIDA is extensive and includes fields such as environmental monitoring, food safety, pharmaceutical research, and forensics. alfa-chemistry.com In the analysis of food and beverage aromas, SIDA is the gold standard for the reliable quantification of compounds like lactones, which can be challenging to measure due to their volatility and potential for instability. nih.govresearchgate.net For instance, the use of deuterium-labeled δ-lactones in combination with techniques like comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOF-MS) enables precise quantification in complex dairy products like cream. nih.gov

Development and Validation of Mass Spectrometry-Based Quantitation Methods (e.g., GC-MS, LC-MS/MS)

The development of robust quantitative methods for δ-hexalactone relies heavily on mass spectrometry (MS) coupled with chromatographic separation, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netojp.gov this compound is an ideal internal standard for these methods because it co-elutes with the unlabeled analyte, but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. texilajournal.com

In a typical GC-MS method, the sample, spiked with a known quantity of this compound, is injected into the gas chromatograph. google.com The analytes are separated based on their volatility and interaction with the GC column before entering the mass spectrometer, which serves as a detector. By monitoring the distinct m/z values for δ-hexalactone and its d6-labeled counterpart, a calibration curve can be constructed to accurately determine the concentration of the native analyte. nih.gov Similarly, LC-MS/MS provides high sensitivity and selectivity for analyzing lactones, particularly in complex liquid samples where minimal sample preparation is desired. mdpi.combasinc.com

Method validation is a critical aspect of analytical development, ensuring that the method is suitable for its intended purpose. researchgate.net Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net The use of a stable isotope-labeled internal standard like this compound is instrumental in validating these parameters by providing a consistent reference point across all measurements. musechem.com

Table 1: Illustrative Validation Parameters for a Hypothetical GC-MS SIDA Method for δ-Hexalactone

ParameterSpecificationResult
Linearity (r²) > 0.9950.998
Range 1 - 500 ng/mL1 - 500 ng/mL
Accuracy (% Recovery) 85 - 115%98.6%
Precision (% RSD) < 15%4.7%
Specificity No interference at analyte retention timePassed
Limit of Quantitation (LOQ) Signal-to-Noise > 101 ng/mL
Limit of Detection (LOD) Signal-to-Noise > 30.3 ng/mL

Chromatographic Separation Enhancements for Isotopic Analogs

Ideally, an isotopically labeled internal standard co-elutes perfectly with its unlabeled analog. However, a phenomenon known as the chromatographic isotope effect can sometimes lead to partial separation of the two compounds. acs.org This effect is more pronounced when hydrogen is replaced with deuterium, as the change in mass can slightly alter the molecule's physicochemical properties, such as its lipophilicity, leading to small differences in retention time. waters.com

While often negligible, this slight separation can become problematic if it occurs in a region of the chromatogram where matrix effects (ion suppression or enhancement) are changing rapidly. myadlm.org If the analyte and its deuterated standard experience different levels of matrix effects due to this separation, the accuracy of the quantification can be compromised. waters.commyadlm.org

To mitigate this, chromatographic conditions must be carefully optimized. Strategies include:

High-Resolution Chromatography : Utilizing columns with high theoretical plate counts can improve peak shape and resolution, minimizing the impact of any slight retention time shifts. iaea.org

Gradient Optimization : In liquid chromatography, adjusting the gradient elution profile can help ensure that the isotopic analogs elute in a region with a stable and consistent matrix effect.

Stationary Phase Selection : The choice of stationary phase can influence the separation of isotopic molecules. Specialized phases, such as those incorporating cavitands, have been shown to differentiate between isotopic compounds, though for SIDA, the goal is typically to minimize this separation. researchgate.net

In many cases, the separation is minor and does not significantly affect the results, but its potential must be evaluated during method development. nih.gov

Evaluation of Matrix Effects and Interferences in Complex Samples Using Deuterated Standards

Matrix effects are a major challenge in mass spectrometry, particularly when using electrospray ionization (ESI) in LC-MS/MS. waters.commyadlm.org These effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars) interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. waters.comresearchgate.net This can result in significant inaccuracies in quantification.

This compound is an invaluable tool for evaluating and compensating for these matrix effects. researchgate.net Because the deuterated standard is chemically identical to the analyte, it experiences the same ionization suppression or enhancement. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is effectively normalized. reddit.com

The extent of the matrix effect can be quantitatively assessed during method development by comparing the response of the analyte in a pure solvent to its response in a sample matrix extract spiked at the same concentration. A deuterated internal standard helps to determine if the chosen sample preparation technique adequately cleans up the sample and minimizes interference. researchgate.net While deuterated standards are highly effective, it is important to verify that they accurately track the analyte, as differential matrix effects can still occur in rare cases, especially if there is a chromatographic separation between the analyte and the standard. waters.commyadlm.org

Advanced Derivatization Techniques for Improved Analytical Performance

Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for analysis. scribd.comlibretexts.org For GC analysis, derivatization can increase the volatility and thermal stability of polar compounds. libretexts.org For both GC and LC, it can be used to introduce a specific chemical group (a "tag") that enhances detector response and sensitivity. researchgate.net

While δ-hexalactone is amenable to direct GC-MS analysis, derivatization could be employed in specific scenarios to enhance performance. The lactone functional group contains an ester linkage. This ester can be hydrolyzed to the corresponding hydroxy acid, which contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. These polar functional groups are often targeted for derivatization. libretexts.org

Common derivatization strategies that could be applied include:

Silylation : This process replaces the active hydrogen on the hydroxyl and carboxylic acid groups with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). The resulting TMS-ether and TMS-ester are much more volatile and thermally stable, leading to improved peak shapes in GC analysis. libretexts.org

Alkylation/Esterification : The carboxylic acid group can be converted into a different ester (e.g., a methyl or pentafluorobenzyl ester). This increases volatility and, in the case of halogenated derivatives like PFB esters, can dramatically increase sensitivity for electron capture detection (ECD) or negative chemical ionization mass spectrometry. libretexts.orgresearchgate.net

Acylation : The hydroxyl group can be converted to an ester using an acylating agent.

When derivatization is used, the this compound internal standard would undergo the same reaction, ensuring that it continues to track the analyte accurately throughout the entire analytical procedure.

Quality Assurance and Methodological Rigor in Analytical Research

Ensuring the quality and reliability of analytical data is paramount. A robust quality assurance (QA) program is essential for any laboratory performing quantitative analysis. rsc.org When using stable isotope standards like this compound, methodological rigor involves several key practices.

Use of Certified Reference Materials (CRMs) : The accuracy of the method should be traceable to internationally accepted standards. rsc.orgnih.gov This involves calibrating instrumentation and verifying the concentration of stock solutions against CRMs where available.

Regular Method Validation : The performance of the analytical method should be continuously monitored. This includes running quality control (QC) samples at different concentrations with each batch of unknown samples to ensure the method remains accurate and precise over time. musechem.combu.edu

Internal Standard Monitoring : The absolute response of the this compound internal standard should be monitored for each sample. A significant deviation in the internal standard signal can indicate a problem with sample preparation, injection, or instrument performance.

System Suitability Tests : Before running a batch of samples, a system suitability test should be performed to confirm that the chromatographic and mass spectrometric systems are performing optimally. This may include checks on peak resolution, symmetry, and signal-to-noise ratio.

Inter-laboratory Comparisons : Participating in proficiency testing or inter-laboratory comparison studies provides an external check on a laboratory's measurement capabilities and helps to ensure that results are comparable with those from other laboratories. rsc.org

By adhering to these principles, researchers can ensure that the quantitative data generated using this compound is defensible, reliable, and of high quality. nih.govbu.edu

Mechanistic Investigations and Tracer Studies Employing R/s δ Hexalactone D6

Elucidation of Biotransformation and Degradation Pathways of δ-Hexalactone Analogues

The study of how organisms chemically modify compounds, known as biotransformation, is critical for understanding metabolism. Using (R/S)-δ-Hexalactone-d6 as a tracer allows for the precise mapping of these metabolic routes. When introduced into a biological system, the deuterated lactone undergoes the same enzymatic reactions as its unlabeled counterpart.

The process of biotransformation is typically divided into phases. Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis. nih.gov Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion. nih.gov By using this compound, researchers can track the fate of the molecule through these phases. Analytical techniques, particularly mass spectrometry, can distinguish the deuterated metabolites from the organism's natural metabolic background due to the mass difference imparted by the deuterium (B1214612) atoms. This allows for the unambiguous identification of metabolic products, providing a clear picture of the degradation pathway. clearsynth.comacs.org

Below is a hypothetical table illustrating the types of deuterated metabolites that could be identified in a biotransformation study of this compound.

CompoundMolecular Weight (g/mol)Observed in StudyPotential Biotransformation Step
This compound120.18Yes (Parent Compound)N/A
Hydroxy-δ-hexalactone-d5135.17YesPhase I: Hydroxylation
δ-Hexalactone-d6 glucuronide296.26YesPhase II: Glucuronidation

Application in Metabolic Flux Analysis in in vitro and Microbial Systems

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of intracellular reactions. rsc.orgnih.gov Stable isotope tracers are fundamental to MFA, as they allow for the measurement of metabolite conversions within a metabolic network. mdpi.comduke.edu this compound can be employed as a tracer in MFA studies conducted in cell cultures (in vitro) or with microbial populations.

In a typical experiment, the biological system is fed this compound. As the compound is metabolized, its deuterium atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites over time, a computational model can be used to calculate the flow of atoms through different pathways. mdpi.comnih.gov This provides a detailed snapshot of the cell's metabolic activity, revealing how different pathways contribute to cellular functions and how they might be altered by genetic or environmental changes. researchgate.net While 13C is a more common tracer for central carbon metabolism, deuterium labeling is valuable for tracking specific pathways involving hydrogen transfer.

The following interactive table shows a simplified model of how MFA could quantify the distribution of metabolic flux from δ-Hexalactone-d6 into two competing pathways.

Experimental ConditionFlux to Pathway A (%)Flux to Pathway B (%)Primary Metabolite from Pathway APrimary Metabolite from Pathway B
Standard Growth7030Metabolite X-d4Metabolite Y-d2
Nutrient Stress4555Metabolite X-d4Metabolite Y-d2

Kinetic Isotope Effect (KIE) Studies on Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. chem-station.com This effect is a powerful tool for investigating reaction mechanisms. The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will cause the reaction to proceed more slowly. osti.gov

By comparing the rate of a reaction involving standard δ-hexalactone with the rate of the same reaction using this compound, researchers can calculate the KIE. A KIE value (kH/kD) significantly greater than 1 indicates that a C-H bond at the labeled position is broken during the slowest step of the reaction, providing strong evidence for a proposed mechanism. nih.govnih.gov Conversely, a KIE close to 1 suggests that the C-H bond is not broken in the rate-determining step.

This table presents hypothetical data from a KIE study on an enzyme-catalyzed ring-opening of δ-hexalactone.

SubstrateReaction Rate (k, s⁻¹)Calculated KIE (kH/kD)Mechanistic Interpretation
δ-Hexalactone (unlabeled)2.5 x 10⁻³4.2C-H bond cleavage is part of the rate-determining step.
This compound0.6 x 10⁻³

Probing Stereochemical Course of Reactions with Deuterium Labeling

Many biochemical reactions are stereospecific, meaning the three-dimensional arrangement of atoms in the product is directly determined by the reaction mechanism. Deuterium labeling is a classic and effective method for determining the stereochemical outcome of a reaction.

When this compound is used as a substrate, the known position and stereochemistry of the deuterium atoms act as a label. After the reaction is complete, the location and stereochemical orientation of the deuterium atoms in the product molecule are analyzed, typically using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the stereochemistry of the deuterium in the product to that in the starting material, scientists can deduce the stereochemical pathway of the reaction, such as whether it proceeded with inversion or retention of configuration at a specific carbon center.

Environmental Fate and Transformation Studies of δ-Hexalactone Analogues

Understanding the environmental persistence, degradation, and transformation of chemical compounds is essential for assessing their ecological impact. Isotopic tracers like this compound are highly effective tools for these environmental fate studies.

In a controlled study, a known amount of this compound can be introduced into an environmental matrix, such as a soil or water sample. Over time, samples can be collected and analyzed using sensitive methods like liquid chromatography-mass spectrometry (LC-MS). Because the deuterated compound and its breakdown products can be distinguished from other substances in the complex environmental sample, researchers can accurately measure the rate of degradation (e.g., half-life) and identify the specific transformation products formed through processes like microbial degradation or hydrolysis.

The table below illustrates hypothetical data from an environmental fate study tracking the degradation of this compound in a soil sample.

Time (Days)This compound Conc. (µg/kg)Degradation Product A-d5 Conc. (µg/kg)Degradation Product B-d4 Conc. (µg/kg)
0100.00.00.0
752.525.15.3
1426.840.312.8
308.135.521.4

Cutting Edge Spectroscopic Characterization and Structural Elucidation of Deuterated Lactones

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. auremn.org.br For (R/S)-δ-Hexalactone-d6, advanced NMR techniques provide profound insights into its conformational preferences and stereochemical details. The replacement of six hydrogen atoms with deuterium (B1214612) significantly simplifies the ¹H NMR spectrum by removing the signals and corresponding coupling interactions from the deuterated positions. This spectral simplification allows for a more straightforward analysis of the remaining proton signals.

Multi-dimensional NMR experiments are crucial for a complete structural assignment. doi.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of the carbon-hydrogen framework.

Of particular importance for conformational analysis is the Nuclear Overhauser Effect (NOE), which is measured using NOESY (Nuclear Overhauser Effect Spectroscopy). mdpi.com NOE detects through-space interactions between protons that are in close proximity (typically <5 Å), providing critical information about the molecule's three-dimensional shape and the relative orientation of substituents. For δ-hexalactone, which adopts a chair-like conformation, NOESY can distinguish between axial and equatorial positions of the methyl group and protons on the lactone ring.

The introduction of deuterium also induces small changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects. ruc.dknih.gov These effects, though subtle, can provide additional information about molecular geometry and hydrogen bonding. ruc.dk By combining these advanced NMR methods, a detailed and dynamic picture of the solution-state conformation of this compound can be constructed. frontiersin.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for δ-Hexalactone-d6 Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes. The 'd6' label indicates deuterated positions where signals would be absent in ¹H NMR and show characteristic C-D coupling in ¹³C NMR.

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Remarks
C2 (C=O)-172.0Carbonyl carbon
C3d629.5Deuterated position
C4d618.9Deuterated position
C5d629.0Deuterated position
C64.25 (m)78.5Proton adjacent to oxygen
-CH₃1.35 (d)21.0Methyl group protons

Vibrational Spectroscopy (IR, Raman) for Investigating Deuterium Isotopic Effects on Molecular Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are exceptionally sensitive to isotopic substitution. libretexts.org The vibrational frequency of a bond is dependent on the bond strength (force constant) and the reduced mass of the atoms involved. youtube.com Because deuterium has approximately twice the mass of hydrogen, substituting H with D leads to a significant increase in the reduced mass of the C-D bond compared to the C-H bond.

This mass difference results in a predictable decrease in the vibrational frequency. The stretching frequency of a C-D bond typically appears in the 2100-2200 cm⁻¹ region of the IR spectrum, a significant shift from the 2850-3000 cm⁻¹ region for C-H stretches. youtube.com This "isotopic shift" creates a clear spectral window, allowing for the unambiguous assignment of vibrations involving the deuterated positions. libretexts.org Similarly, C-D bending frequencies are also shifted to lower wavenumbers compared to their C-H counterparts.

In the case of this compound, IR and Raman spectra would show the disappearance or significant reduction of peaks in the C-H stretching region and the appearance of new peaks in the C-D stretching region. This provides direct confirmation of successful deuteration. Furthermore, subtle shifts in other parts of the spectrum, such as the carbonyl (C=O) stretch, can provide information about how isotopic substitution electronically and structurally perturbs the rest of the molecule. nih.gov Raman spectroscopy, which is particularly sensitive to symmetric vibrations and vibrations of the carbon backbone, offers complementary information to IR spectroscopy. mpg.decas.cz

Table 2: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeC-H Frequency Range (cm⁻¹)C-D Frequency Range (cm⁻¹)Approximate Frequency Ratio (νC-H / νC-D)
Stretching2850 - 30002100 - 2200~1.3 - 1.4
Bending (Scissoring/Wagging)1350 - 1470950 - 1100~1.3 - 1.4

Mass Spectrometry Fragmentation Pathways and Deuterium Scrambling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For δ-hexalactone, electron ionization (EI) typically leads to a molecular ion (M⁺•) which then undergoes fragmentation to produce a series of characteristic daughter ions. Common fragmentation pathways for lactones include the loss of small neutral molecules or radical-driven bond cleavages. researchgate.net

When analyzing this compound, the molecular ion peak will be shifted by +6 mass units compared to the non-deuterated analogue, confirming the level of isotopic incorporation. The fragmentation patterns are also informative. Fragments that retain the deuterated parts of the molecule will have their mass-to-charge (m/z) ratios shifted accordingly, helping to map which atoms are lost or retained in each fragmentation step. nih.gov

A notable phenomenon in the mass spectrometry of deuterated compounds is "deuterium scrambling," where hydrogen and deuterium atoms can migrate within the molecular ion before fragmentation occurs. cerilliant.comnih.gov This intramolecular randomization can complicate the interpretation of fragmentation patterns, as the deuterium labels may not remain at their original positions. tmc.edu Studying the extent of scrambling in δ-hexalactone-d6 under different ionization conditions can, however, provide valuable information about the ion's gas-phase chemistry and the stability of various intermediate structures. researchgate.net Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are essential for isolating specific ions and studying their subsequent fragmentation pathways in detail. cerilliant.com

Table 3: Illustrative Mass Spectrometry Fragments for δ-Hexalactone vs. δ-Hexalactone-d6 Note: The fragmentation pathways of lactones can be complex; this table shows simplified, hypothetical major fragments for comparison.

Fragment Descriptionδ-Hexalactone m/zδ-Hexalactone-d6 m/zMass Shift
Molecular Ion [M]⁺•114120+6
Loss of methyl radical [M-CH₃]⁺99990 (if non-deuterated CH₃ is lost)
Fragment containing carbonyl group8588+3 (hypothetical, assumes 3 D atoms retained)
Fragment containing C6 and methyl43430 (if fragment is [C₃H₇]⁺)

Chiroptical Spectroscopy for Absolute Configuration Determination of δ-Hexalactone Enantiomers

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. cas.cz These methods, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are the gold standard for determining the absolute configuration (i.e., the R or S designation) of enantiomers in solution. thieme-connect.desemanticscholar.org

The process involves both experimental measurement and theoretical calculation. mdpi.com First, the chiroptical spectrum (e.g., VCD or ECD) of an enantiomerically pure sample of δ-hexalactone is recorded. Then, quantum chemical calculations are used to predict the theoretical spectrum for one of the enantiomers, for instance, (R)-δ-hexalactone. nih.gov By comparing the experimentally measured spectrum with the computationally predicted one, a direct correlation can be made. scielo.br If the signs and relative intensities of the peaks in the experimental spectrum match the calculated spectrum for the (R)-enantiomer, then the absolute configuration of the sample is assigned as R. nih.gov

VCD, which measures circular dichroism in the infrared region, is particularly powerful as it is sensitive to the entire three-dimensional arrangement of atoms in the molecule. nih.gov The deuteration in this compound would influence the VCD spectrum, particularly in the C-D stretching region, potentially providing new, distinct bands that can aid in the stereochemical analysis.

Integration of Multi-Modal Spectroscopic Data for Comprehensive Structural Research

The most robust and unambiguous structural elucidation of this compound is achieved not by relying on a single technique, but by integrating data from multiple spectroscopic methods. doi.org Each technique provides a unique piece of the structural puzzle, and their combination creates a comprehensive and cross-validated molecular picture.

The workflow for a comprehensive analysis is as follows:

Mass Spectrometry (MS) confirms the molecular weight and successful incorporation of the six deuterium atoms. Tandem MS provides initial clues about the molecular framework through fragmentation analysis.

Vibrational Spectroscopy (IR & Raman) verifies the presence of key functional groups (e.g., the lactone carbonyl) and confirms the C-D bonds through their characteristic isotopic shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the complete atomic connectivity (¹H, ¹³C, COSY, HSQC, HMBC) and crucial information about the solution-state 3D structure and conformational dynamics (NOESY).

Chiroptical Spectroscopy (VCD/ECD) , when applied to an enantiomerically pure sample, unambiguously determines the absolute configuration (R or S) by matching experimental spectra with theoretical calculations.

By integrating these multi-modal data, researchers can construct a highly detailed and reliable model of δ-hexalactone-d6, from its basic chemical formula and connectivity to its precise three-dimensional shape, conformational preferences, and absolute stereochemistry. This integrated approach minimizes ambiguity and represents the pinnacle of modern molecular structure elucidation. nih.gov

Stereochemical Research: Enantiomeric Resolution and Chiral Discrimination of δ Hexalactone Enantiomers

Development of Chiral Chromatographic Methods for Enantioseparation

The separation of enantiomers, a process known as enantiomeric resolution, is a fundamental challenge in stereochemical research. Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. The development of effective chiral chromatographic methods for the enantioseparation of δ-hexalactone enantiomers relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Commonly used techniques for chiral separations include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For the separation of δ-hexalactone enantiomers, a CSP with a suitable chiral selector is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad enantiorecognition abilities.

The general approach to developing a chiral chromatographic method for δ-hexalactone-d6 would involve screening a variety of chiral columns and mobile phases to achieve optimal separation. The resolution is influenced by factors such as the nature of the chiral selector, the composition of the mobile phase, column temperature, and flow rate.

Table 1: Common Chiral Stationary Phases for Enantioseparation

Chiral Stationary Phase TypeChiral Selector ExamplesSeparation Principle
Polysaccharide-basedCellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Pirkle-typeπ-acidic or π-basic aromatic ringsπ-π interactions, hydrogen bonding, and dipole-dipole interactions.
Macrocyclic glycopeptidesTeicoplanin, vancomycinMultiple chiral centers and functional groups allow for complex interactions including hydrogen bonding and ionic interactions.
Cyclodextrin-basedβ-cyclodextrin, γ-cyclodextrinInclusion of the analyte into the chiral cavity of the cyclodextrin (B1172386).

Asymmetric Synthesis Approaches for Enantiomerically Pure δ-Hexalactone Derivatives

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure compounds, thereby avoiding the need for chiral separation of a racemic mixture. Various approaches have been developed for the asymmetric synthesis of chiral lactones, including δ-hexalactone derivatives.

One common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, is used to produce a large quantity of an enantiomerically enriched product.

For the synthesis of enantiomerically pure δ-hexalactone, a typical route could involve the asymmetric reduction of a corresponding keto acid or the asymmetric hydrogenation of an unsaturated lactone precursor. For example, the asymmetric hydrogenation of γ-ketoesters catalyzed by chiral iridium complexes has been shown to produce chiral lactones with high yields and excellent enantioselectivities.

Stereoselective Enzymatic Transformations and Biocatalysis for Lactone Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of enantiomerically pure chiral compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze stereoselective transformations with exceptional precision.

For the synthesis of δ-lactones, several enzymatic approaches have been successfully employed. Carbonyl reductases, for instance, can catalyze the asymmetric reduction of 5-keto acids to the corresponding (R)- or (S)-5-hydroxy acids, which then cyclize to form the desired δ-lactone enantiomer. Through techniques like structure-guided directed evolution, these enzymes can be engineered to exhibit enhanced activity and stereoselectivity for specific substrates. For example, a carbonyl reductase variant, SmCR_M5, has been developed for the stereoselective synthesis of various chiral δ-lactones with up to 99% enantiomeric excess (ee). rsc.org

Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that are highly effective in the asymmetric synthesis of lactones. These enzymes catalyze the oxidation of cyclic ketones to the corresponding lactones with high regio- and enantioselectivity.

Table 2: Examples of Enzymatic Synthesis of Chiral Lactones

Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleEnantiomeric Excess (ee)
Carbonyl ReductaseAsymmetric Reduction5-oxodecanoic acid(R)-δ-decalactone>99%
Baeyer-Villiger MonooxygenaseAsymmetric OxidationCyclohexanoneε-CaprolactoneHigh
LipaseKinetic ResolutionRacemic 5-hydroxyhexanoic acid ester(R)- or (S)-δ-hexalactoneHigh

Computational Modeling of Chiral Recognition and Enantioselective Processes

Computational modeling has become an indispensable tool for understanding the mechanisms of chiral recognition and enantioselectivity at the molecular level. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into the interactions between a chiral molecule and its environment, such as a chiral stationary phase or an enzyme's active site.

In the context of enzymatic synthesis of δ-lactones, computational modeling can be used to elucidate the binding modes of the substrate in the enzyme's active site. mdpi.com By analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the amino acid residues of the enzyme, researchers can understand why one enantiomer is preferentially formed over the other. This knowledge is invaluable for the rational design of more efficient and selective biocatalysts.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models for the biological activity or chromatographic behavior of chiral lactones. researchgate.net These models correlate the structural features of the molecules with their observed properties, aiding in the design of new compounds with desired characteristics.

Sensory and Biological Activity Differentiation of δ-Hexalactone Enantiomers in Research Contexts

The enantiomers of a chiral compound can exhibit distinct sensory properties and biological activities. This is because biological systems, such as olfactory and taste receptors, are themselves chiral and therefore can interact differently with each enantiomer.

In the flavor and fragrance industry, it is well-established that the enantiomers of lactones can have different odor characteristics. For δ-hexalactone, which is known for its creamy, coconut-like aroma, it is likely that the (R)- and (S)-enantiomers possess different odor profiles and thresholds. cymitquimica.comchemicalbook.com Research in this area involves sensory panel evaluations and gas chromatography-olfactometry (GC-O) to characterize the aroma of individual enantiomers.

From a biological activity perspective, δ-lactones have been shown to possess antimicrobial and cytotoxic properties. nih.govnih.gov It is often the case that one enantiomer is significantly more active than the other. For instance, studies on other lactones have demonstrated enantioselective antifungal activity. mdpi.com Furthermore, δ-hexalactone has been identified as a component of insect pheromones, and the biological response of the insect is often specific to one enantiomer. researchgate.net Research into the biological activities of the individual enantiomers of δ-hexalactone-d6 would involve in vitro assays to assess their effects on various cell lines or microorganisms.

Table 3: Potential Differentiated Activities of δ-Hexalactone Enantiomers

Property(R)-δ-Hexalactone(S)-δ-Hexalactone
Sensory Profile Potentially distinct odor character and intensityPotentially distinct odor character and intensity
Biological Activity May exhibit higher or lower antimicrobial activityMay exhibit higher or lower antimicrobial activity
Pheromonal Activity Could be the active enantiomer for insect communicationCould be the inactive or a differently active enantiomer

Emerging Research Paradigms and Future Outlook for Deuterated Lactone Research

Integration of Advanced Analytical Techniques with Systems Biology Approaches

The integration of advanced analytical techniques with systems biology is revolutionizing our understanding of complex biological networks. nih.gov Stable isotope tracing, utilizing molecules such as deuterated lactones, is a cornerstone of this approach, providing critical data for metabolic flux analysis and pathway mapping. nih.govsciforum.net Systems biology leverages this data to construct comprehensive models of cellular processes, disease progression, and drug action. nih.govnih.gov

A key challenge in genome mining-based natural product discovery is linking a molecule to its corresponding biosynthetic gene cluster (BGC). nih.gov To address this, a mass spectrometry-based platform called IsoAnalyst has been developed. This platform uses parallel stable isotope labeling to associate the labeling patterns of metabolites with BGC structure predictions. nih.gov By feeding organisms isotopically labeled precursors, researchers can trace the incorporation of these labels into various metabolites. The resulting mass shifts, detected by high-resolution mass spectrometry, create a distinct isotopic signature for each molecule, which can then be matched with the predicted output of a specific BGC. nih.gov This approach effectively connects the chemical phenotype (the molecules produced) to the genotype (the genes responsible).

Table 1: Key Methodologies in Integrated Isotopic Analysis and Systems Biology

MethodologyDescriptionApplication in Deuterated Species Research
Stable Isotope Labeling Introducing isotopically enriched compounds (e.g., containing 2H, 13C, 15N) into a biological system to trace their metabolic fate. nih.govTracing the pathways and fluxes of deuterated lactone precursors through metabolic networks. nih.gov
Mass Spectrometry (MS) An analytical technique that measures the mass-to-charge ratio of ions, allowing for the detection and quantification of isotopically labeled molecules based on their distinct mass. nih.govQuantifying the abundance of (R/S)-δ-Hexalactone-d6 and its metabolites in complex biological samples. clearsynth.com
Metabolic Flux Analysis (MFA) A computational method that uses isotope tracing data to calculate the rates (fluxes) of reactions within a metabolic network. sciforum.netDetermining how cellular metabolism is rewired in response to stimuli by observing changes in the processing of deuterated substrates. nih.gov
Biosynthetic Gene Cluster (BGC) Analysis Computational tools (e.g., antiSMASH) that identify gene clusters responsible for synthesizing natural products and predict the precursor substrates they use. nih.govLinking an observed deuterated lactone or its derivative to the specific genetic machinery responsible for its synthesis. nih.gov

This synergy between empirical isotopic data and computational systems-level analysis enables researchers to move beyond simple quantification and gain a mechanistic understanding of cellular physiology and metabolic function in both health and disease. nih.govsciforum.net

Novel Methodologies for Ultra-Trace Level Detection and Quantification of Deuterated Species

The utility of deuterated compounds like this compound as internal standards hinges on their precise and accurate quantification, often at extremely low concentrations. clearsynth.com The development of novel analytical methodologies capable of ultra-trace level detection is therefore critical. These methods must overcome challenges such as matrix effects, where other compounds in a complex sample interfere with the signal, and molecular interferences in mass spectrometry. clearsynth.comresearchgate.netresearchgate.net

Recent advancements have pushed the limits of detection for deuterated species significantly. Accelerator Mass Spectrometry (AMS), for instance, can suppress molecular interferences entirely, achieving background D/H levels as low as 6x10-9. researchgate.net For more routine analyses, techniques based on inductively coupled plasma mass spectrometry (ICP-MS) are being developed. One such method monitors hydrogen-containing polyatomic ions (like ArD+) formed in the plasma, achieving a limit of detection (LOD) of 3 ppm for deuterium (B1214612) in solution. nih.gov The use of deuterated internal standards is fundamental to reliable quantification, as they compensate for sample loss during preparation and correct for matrix-induced signal suppression or enhancement. clearsynth.comnih.gov

Table 2: Comparison of Analytical Techniques for Low-Level Deuterium Detection

TechniquePrincipleTypical Limit of Detection (LOD)Key Advantages
Accelerator Mass Spectrometry (AMS) Accelerates ions to high energies to separate isotopes and eliminate molecular interferences. researchgate.netD/H ratio of ~6x10-9 researchgate.netExtremely high sensitivity and specificity; complete removal of molecular interferences. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Ionizes samples in an argon plasma and separates ions by mass-to-charge ratio; detects polyatomic species containing deuterium. nih.gov3 ppm (as ArD+) nih.govHigh sample throughput; wide dynamic range (4-5 orders of magnitude). nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Separates volatile compounds by GC, followed by two stages of mass analysis for high selectivity. nih.govMetabolite-dependent; ng/mL to pg/g range. researchgate.netnih.govHigh precision when used with deuterated internal standards; effective for complex matrices. nih.gov
Laser Resonance Ionization Mass Spectrometry (RIMS) Uses lasers tuned to specific electronic transitions to selectively ionize the target isotope before mass analysis. researchgate.netCan reach levels of 3x10-4 atoms for certain isotopes (e.g., 99gTc). researchgate.netExceptional selectivity and sensitivity for specific elements. researchgate.net

These evolving methodologies ensure that even minute quantities of deuterated species can be reliably measured, enhancing the quality and accuracy of research in fields from metabolomics to environmental science. clearsynth.commdpi.com

Computational Chemistry and Artificial Intelligence in Predicting Isotopic Behavior and Reactivity

Machine learning (ML) algorithms are now being trained on large datasets of experimental and computational data to predict complex phenomena. researchgate.net For example, ML-based force fields have been developed to efficiently calculate kinetic isotope effects (KIEs), a crucial tool for understanding reaction mechanisms. digitellinc.com These models can generate a statistically significant number of trajectories to predict KIEs that agree well with experimental results, even for reactions not well-described by classical theories. digitellinc.com In the broader field of isotope science, AI is being explored to forecast future isotope demand, optimize production and enrichment processes, and even perform autonomous calibration of sensor systems. osti.gov

Table 3: Applications of AI and Computational Chemistry in Isotope Research

Application AreaComputational ApproachDescription
Kinetic Isotope Effect (KIE) Prediction Machine Learning (ML) Force FieldsDevelops force fields that efficiently generate a large number of reaction trajectories to calculate KIEs, validating proposed reaction mechanisms. digitellinc.com
Isotope Separation and Production Neural NetworksModels and predicts the dynamics of isotope concentration in separation processes, allowing for optimization and control. researchgate.net
Environmental Isotope Prediction Machine Learning Models (e.g., Piso.AI)Predicts time series data for stable isotope values (e.g., δ18O, δ2H) in environmental samples based on geographic and climate variables. researchgate.net
Chemical Reaction Outcome Prediction Generative AI with Physical ConstraintsPredicts the likely products of a chemical reaction by incorporating fundamental principles like conservation of mass, improving accuracy and reliability. mit.edu

These computational approaches represent a paradigm shift, moving isotopic research toward a more predictive and efficient future where in silico experiments can guide and accelerate laboratory work.

Sustainable and Green Chemical Syntheses of Isotopic Standards

The increasing use of deuterated standards has prompted a focus on developing more sustainable and environmentally friendly synthetic methods, aligning with the principles of green chemistry. musechem.com Traditional multi-step syntheses for isotopically labeled compounds can be inefficient and generate significant waste. imist.ma Modern approaches aim to improve atom economy, reduce the use of hazardous reagents, and incorporate cost-effective and readily available isotopic sources. musechem.comx-chemrx.com

A significant advancement in this area is the use of flow chemistry for late-stage isotopic labeling. x-chemrx.com This technique offers precise control over reaction parameters, enhances safety, and improves mixing compared to traditional batch synthesis. x-chemrx.com For deuteration, late-stage direct hydrogen isotopic exchange (HIE) can be performed in a flow reactor using inexpensive and benign reagents like deuterium oxide (D₂O). x-chemrx.com This method avoids the need to build the entire molecule from isotopically enriched starting materials, making it more atom-economical and applicable to the synthesis of complex pharmaceuticals and natural products. x-chemrx.com

Other green strategies include improving the efficiency of existing reactions and designing novel synthetic routes with higher yields and purities. For example, improved procedures have been developed for synthesizing deuterated volatile compounds and γ-lactones for use as internal standards in isotope dilution assays. nih.govnih.gov

Table 4: Green and Sustainable Approaches to Deuterated Compound Synthesis

StrategyDescriptionExample
Flow Chemistry Performing reactions in a continuously flowing stream rather than a fixed container, allowing for precise control and enhanced safety. x-chemrx.comLate-stage hydrogen isotopic exchange using a flow reactor to introduce deuterium into a complex molecule. x-chemrx.com
Late-Stage Isotopic Exchange Introducing the isotopic label at a late step in the synthesis, improving atom economy and avoiding the need for expensive labeled precursors. x-chemrx.comDirect exchange of hydrogen for deuterium on an existing molecular scaffold using D₂O. x-chemrx.com
Use of Benign Reagents Replacing hazardous solvents and reagents with safer, more environmentally friendly alternatives. musechem.comUtilizing deuterium oxide (D₂O) as the deuterium source. x-chemrx.com
Improved Synthetic Procedures Optimizing reaction conditions and purification methods to increase overall yield and reduce waste.Development of syntheses for deuterated γ-octa-, -deca-, and -dodecalactones with improved yields and high deuterium incorporation. nih.gov

By embracing these green chemistry principles, the synthesis of essential isotopic standards like this compound can become more efficient, cost-effective, and environmentally responsible.

Expanding the Scope of Isotopic Tracing in Interdisciplinary Scientific Exploration

Isotopic tracing, once primarily a tool for chemists and biochemists, is now being applied across a vast range of scientific disciplines, driving discovery in unforeseen areas. The ability to track labeled atoms through complex systems provides a unique window into dynamic processes, from the subcellular to the galactic scale. nih.govarxiv.org Deuterated molecules, including lactones, are integral to this expansion due to the stability of the C-D bond and the clear signal it provides in analytical measurements. musechem.com

In medicine and biology, isotope tracing is fundamental to studying metabolism in health and disease. nih.gov It is used to unravel the metabolic rewiring that occurs in cancer cells, characterize intercellular communication in the tumor microenvironment, and trace the pathways of drug candidates. nih.govmusechem.com A novel application is Deuterium MRI, an emerging noninvasive imaging technique that uses deuterated agents, such as deuterated nanopolymers, to quantify and visualize processes like renal clearance and inflammation in vivo. acs.org

The applications extend far beyond the life sciences. In environmental science, isotopic analysis helps monitor pollutants and understand biogeochemical cycles. musechem.com In food science and agriculture, deuterated standards are used to quantify flavor and aroma compounds, such as lactones in dairy products. nih.gov Remarkably, the scope of isotopic tracing has even reached astrophysics, where the recent detection of deuterated hydrocarbon nanoparticles in the Whirlpool Galaxy (M51) using the James Webb Space Telescope provides insights into the formation and evolution of complex organic matter in the interstellar medium. arxiv.org This diverse array of applications underscores the power of isotopic labeling as a versatile and indispensable tool for modern scientific exploration.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R/S)-δ-Hexalactone-d6 with high isotopic purity, and how can potential isotopic scrambling be minimized?

  • Methodological Answer : Synthesis typically involves H/D exchange using deuterated reagents (e.g., D2O, deuterated acids) under controlled conditions. To minimize scrambling:

  • Use non-catalytic reaction pathways (e.g., acid-free esterification) to avoid proton exchange .
  • Monitor reaction progress via <sup>1</sup>H NMR to detect residual protons in the deuterated product.
  • Employ low-temperature techniques to stabilize intermediates and reduce kinetic isotope effects .

Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral GC/MS or HPLC with chiral columns to separate enantiomers and confirm stereochemical integrity.
  • Deuterium NMR (<sup>2</sup>H NMR) : Detects isotopic distribution and identifies scrambling artifacts.
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.e.) .

Q. How do isotopic effects (D vs. H) influence the kinetic parameters of this compound in enzymatic studies?

  • Methodological Answer :

  • Conduct comparative kinetic assays using both non-deuterated and deuterated forms.
  • Analyze isotope effects via the Swain-Schaad relationship or Eyring equation to quantify differences in activation energy .
  • Use stopped-flow spectroscopy for real-time monitoring of enzyme-substrate interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data when using this compound as a tracer in vivo?

  • Methodological Answer :

  • Perform isotopomer analysis (e.g., <sup>13</sup>C labeling coupled with <sup>2</sup>H detection) to distinguish between endogenous and tracer-derived metabolites.
  • Validate results using LC-MS/MS with multiple reaction monitoring (MRM) to reduce false positives .
  • Cross-reference with knockout models to isolate specific enzymatic contributions .

Q. What experimental designs are optimal for studying the solvent-dependent conformational dynamics of this compound?

  • Methodological Answer :

  • Use dynamic NMR (DNMR) in solvents of varying polarity (e.g., DMSO, CDCl3) to study ring-flipping kinetics.
  • Apply density functional theory (DFT) simulations to predict solvent effects on transition states.
  • Combine with variable-temperature IR spectroscopy to correlate solvent interactions with conformational stability .

Q. How can researchers address discrepancies in reported vibrational spectra (IR/Raman) of this compound across different studies?

  • Methodological Answer :

  • Standardize sample preparation (e.g., anhydrous conditions, controlled humidity) to eliminate water interference.
  • Perform multivariate statistical analysis (e.g., PCA) on spectral datasets to identify outlier measurements.
  • Cross-validate with ab initio calculations (e.g., Gaussian software) to assign vibrational modes accurately .

Q. What strategies are recommended for integrating this compound into multi-isotope tracer studies without signal overlap?

  • Methodological Answer :

  • Design orthogonal labeling schemes (e.g., <sup>13</sup>C in carbonyl groups + <sup>2</sup>H in the lactone ring).
  • Use high-resolution mass spectrometry (HRMS) with isotopic pattern deconvolution algorithms.
  • Validate with stable isotope-resolved metabolomics (SIRM) to track pathway-specific flux .

Data Analysis and Reproducibility

Q. How should raw spectroscopic data for this compound be processed to ensure reproducibility?

  • Methodological Answer :

  • Adopt FAIR data principles : Ensure raw NMR/MS files are archived with metadata (e.g., solvent, temperature, instrument settings).
  • Use open-source tools (e.g., MestReNova, mMass) for baseline correction and peak integration.
  • Include replicate measurements and report confidence intervals for key peaks .

Q. What statistical approaches are suitable for analyzing small-sample datasets in enantioselective catalysis studies using this compound?

  • Methodological Answer :

  • Apply Bayesian inference to estimate enantiomeric ratios with limited data points.
  • Use bootstrap resampling to assess the robustness of kinetic parameters.
  • Report effect sizes (e.g., Cohen’s d) rather than p-values alone to avoid overinterpretation .

Table: Key Analytical Parameters for this compound

Parameter Technique Typical Range/Value Considerations
Isotopic Purity<sup>2</sup>H NMR≥98% D-incorporationAvoid protonated solvents (e.g., H2O)
Enantiomeric ExcessChiral HPLC>99% (R) or (S)Validate with polarimetry
Melting PointDSC45–47°C (lit.)Compare with non-deuterated analog
Metabolic Half-lifeLC-MS/MS2.5–3.2 hours (in vitro)Use isotopically labeled internal standards

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